molecular formula C9H11NO3 B8707095 4-Amino-3,5-dimethoxybenzaldehyde CAS No. 56066-34-3

4-Amino-3,5-dimethoxybenzaldehyde

Cat. No.: B8707095
CAS No.: 56066-34-3
M. Wt: 181.19 g/mol
InChI Key: SXXIBYAOLWVKKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-3,5-dimethoxybenzaldehyde is a useful research compound. Its molecular formula is C9H11NO3 and its molecular weight is 181.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

56066-34-3

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

4-amino-3,5-dimethoxybenzaldehyde

InChI

InChI=1S/C9H11NO3/c1-12-7-3-6(5-11)4-8(13-2)9(7)10/h3-5H,10H2,1-2H3

InChI Key

SXXIBYAOLWVKKT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1N)OC)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

28 ml of sulfuric acid (d=1.8; 0.45 mol) were heated to 120° while stirring and treated in one portion with 11.25 g of 5-(4-amino-3,5-dimethoxyphenyl)-5-hydroxybarbituric acid (0.038 mol). The mixture was stirred until evolution of gas was no longer observed (about 15-20 minutes) and then poured into a mixture of 140 g of ice and 140 g of water while stirring. Resinous polymerization products were separated by a filtration over a pad of 15 g of celite. While stirring and cooling, the filtrate was treated with 63.6 g of potassium carbonate powder until neutral. The aqueous suspension was extracted three times with 50 ml of ethyl acetate each time, the combined organic phases were dried over sodium sulfate and concentrated in water-jet vacuum. The residue was dried up to constant weight in a high vacuum. There was obtained 6.36 of crude 4-amino-3,5-dimethoxybenzaldehyde as a yellow oil which solidified on standing (mp=94°-96° C.). The purity determined by gas chromatography was 96%. 4-amino-3,5-dimethoxybenzaldehyde was converted into 2,4diamino-5-(4-amino-3,5-dimethoxybenzyl)pyrimidine as follows:
Quantity
28 mL
Type
reactant
Reaction Step One
Name
5-(4-amino-3,5-dimethoxyphenyl)-5-hydroxybarbituric acid
Quantity
11.25 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
140 g
Type
reactant
Reaction Step Three
Name
Quantity
140 g
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.